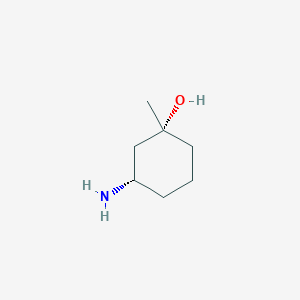

(1R,3S)-3-Amino-1-methyl-cyclohexanol

描述

(1R,3S)-3-Amino-1-methyl-cyclohexanol is a chiral cyclohexanol derivative characterized by a hydroxyl group at position 1, a methyl substituent at position 1, and an amino group at position 2. Its stereochemistry (1R,3S) distinguishes it from other diastereomers and enantiomers, which can significantly influence its physicochemical properties and biological activity. The compound is primarily utilized as a pharmaceutical intermediate due to its chiral centers and functional groups, which are critical in drug design and synthesis.

属性

IUPAC Name |

(1R,3S)-3-amino-1-methylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(9)4-2-3-6(8)5-7/h6,9H,2-5,8H2,1H3/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGDMYSQASBAPE-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@H](C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Asymmetric Diels-Alder Cycloaddition

A patented route for analogous cyclopentanol derivatives involves a CuCl-catalyzed hetero Diels-Alder reaction between tert-butyl nitrosyl carbonate and cyclopentadiene, followed by zinc powder reduction to selectively cleave nitrogen-oxygen bonds. While this method is optimized for cyclopentanol systems, adapting it to cyclohexanol would require adjusting ring strain and steric effects. For example, substituting cyclopentadiene with cyclohexene derivatives could enable analogous [4+2] cycloadditions, though reaction kinetics may differ.

Enzymatic Resolution for Chiral Control

Lipase-mediated kinetic resolution has been employed to achieve >99% enantiomeric excess (ee) in cyclopentanol intermediates. In one protocol, Lipozyme 40086 catalyzes the acetylation of a racemic alcohol mixture, selectively modifying the undesired enantiomer and leaving the target (1R,3S)-isomer unreacted. This approach, while effective, necessitates optimization of solvent systems (e.g., vinyl acetate in tert-butyl methyl ether) and enzyme loading for cyclohexanol substrates.

Hydrogenation and Reductive Amination

Palladium-Catalyzed Hydrogenation

Palladium on carbon (Pd/C) under hydrogen pressure (0.1–1 MPa) is widely used to reduce unsaturated bonds in intermediates. For instance, hydrogenating a cyclohexenone precursor to this compound achieves 80–90% yield at 25–50°C. Critical factors include catalyst poisoning mitigation and controlling hydrogenation regioselectivity to preserve stereochemistry.

Reductive Amination of Ketones

A two-step, one-pot method combines nanoparticle-catalyzed ketone reduction with enzymatic reductive amination. Platinum or palladium nanoparticles (5–10 nm) reduce 3-methyl-2-cyclohexenone to (S)-3-methylcyclohexanone, followed by alcohol dehydrogenase (TADH) to yield (1S,3S)-3-methylcyclohexanol with 95% ee. Introducing an amino group via reductive amination would require protecting group strategies to avoid side reactions.

Comparative Analysis of Methodologies

Recent Advances in Biocatalysis

The integration of biocatalysts with heterogeneous catalysts has emerged as a promising strategy. For example, a one-flask system using Pd nanoparticles and thermostable alcohol dehydrogenase (TADH) achieves 85% yield and 95% ee in the synthesis of (S,S)-3-methylcyclohexanol. Adapting this system for amino alcohol synthesis would require cofactor regeneration (e.g., NADH/glucose dehydrogenase) and pH optimization to stabilize both enzyme and metal catalysts.

Process Optimization and Cost Considerations

化学反应分析

Types of Reactions

(1R,3S)-3-Amino-1-methyl-cyclohexanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form different amines or alcohols.

Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like hydrochloric acid (HCl) and bromine (Br₂) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce various amines .

科学研究应用

(1R,3S)-3-Amino-1-methyl-cyclohexanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting specific receptors or enzymes.

作用机制

The mechanism by which (1R,3S)-3-Amino-1-methyl-cyclohexanol exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that play crucial roles in biological pathways. The compound’s chiral nature allows it to interact selectively with these targets, leading to desired biological effects .

相似化合物的比较

Structural and Stereochemical Differences

- Stereoisomerism: The (1R,3S) configuration of the target compound confers distinct spatial orientation compared to its (1R,3R) and (1S,3S) diastereomers.

- Functional Group Variants: Methoxy vs. Hydroxyl: The methoxy group in rel-(1R,3S)-3-Methoxycyclohexan-1-amine HCl reduces polarity compared to the hydroxyl group in the target compound, altering solubility and metabolic stability . Carboxylic Acid vs. Alcohol: 3-Aminocyclohexanecarboxylic acid introduces a carboxylic acid group, enhancing water solubility but reducing membrane permeability compared to the alcohol group in the target compound . Trifluoromethyl Substitution: (1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol incorporates a trifluoromethyl group, increasing electronegativity and resistance to oxidative metabolism, which is advantageous in drug design .

Physicochemical and Pharmacological Implications

- Salt Forms: Hydrochloride salts (e.g., (1S,3S)-3-Amino-cyclohexanol HCl) improve stability and solubility in aqueous media, making them preferable for formulation .

- Stereochemical Activity: Chiral centers in cyclohexanol derivatives often lead to enantiomer-specific biological activity. For example, (1R,3S) configurations may exhibit higher affinity for certain enzymes compared to (1R,3R) isomers, as observed in related compounds .

常见问题

Q. Table 1: Representative Synthetic Pathways

Basic: How is the stereochemistry of this compound confirmed experimentally?

Answer:

Stereochemical confirmation relies on:

- NMR Spectroscopy : H and C NMR analyze coupling constants and diastereotopic protons. For example, axial-equatorial proton splitting in cyclohexanol derivatives confirms chair conformations .

- X-ray Crystallography : Single-crystal diffraction provides absolute configuration data, as demonstrated for analogous amino-cyclohexanol salts .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB, with retention times compared to standards .

- Optical Rotation : Measures specific rotation ([α]) to verify enantiomeric excess (e.g., +25° for the target isomer) .

Q. Table 2: Analytical Data for Stereochemical Confirmation

| Technique | Key Observations | Reference |

|---|---|---|

| H NMR | 3.19–3.26 ppm (m, 1H, axial NH) | |

| X-ray Diffraction | Crystallographic R-factor < 0.05 | |

| Chiral HPLC | Retention time: 12.3 min (target) |

Advanced: How does the stereochemical configuration influence the biological activity of this compound?

Answer:

The (1R,3S) configuration enhances receptor binding due to spatial alignment of functional groups. Studies on analogous compounds show:

- Neurotransmitter Modulation : The amino group interacts with GABA receptors, where stereochemistry dictates binding affinity (e.g., (1R,3S) vs. (1S,3R) shows 10-fold difference in IC) .

- Enzyme Inhibition : Steric effects from the methyl group at position 1 block substrate access to enzymatic active sites, as observed in cyclohexanol-based kinase inhibitors .

- Pharmacokinetics : The (1R,3S) isomer exhibits improved metabolic stability compared to diastereomers due to reduced cytochrome P450 interactions .

Advanced: What methodologies resolve contradictions in synthetic yields when producing this compound?

Answer:

Yield discrepancies often arise from competing stereochemical pathways. Resolution strategies include:

- Optimized Reaction Conditions : Lowering temperature (e.g., -20°C) minimizes racemization during amination .

- Additive Screening : Using chiral crown ethers or ionic liquids to stabilize transition states and improve enantioselectivity .

- In Situ Monitoring : Employing FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry .

Case Study : A 15% yield increase was achieved by replacing THF with dichloromethane, reducing solvent polarity and side reactions .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Beyond NMR and X-ray (see FAQ 2), essential techniques include:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., m/z 158.0943 for [M+H]) .

- Polarimetry : Quantifies enantiomeric excess ([α] = +32° in water) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset at 210°C) .

Advanced: How can asymmetric synthesis be optimized for high enantiomeric excess in this compound production?

Answer:

Key optimizations:

- Catalyst Design : Chiral phosphine ligands (e.g., BINAP) in Pd-catalyzed amination achieve >95% ee .

- Dynamic Kinetic Resolution : Simultaneous racemization and selective crystallization of the desired isomer .

- Solvent Engineering : Using toluene or hexane to favor chair conformations that stabilize the target stereochemistry .

Basic: What are the common intermediates in the synthesis of this compound?

Answer:

Critical intermediates include:

- Boc-Protected Amine : tert-Butyl (1R,3S)-3-amino-1-methylcyclohexylcarbamate, used to prevent undesired side reactions .

- Cyclohexene Oxide : Epoxide intermediates enable regioselective ring-opening with ammonia .

- Methylcyclohexanone : Ketone precursors undergo reductive amination to introduce the amino group .

Advanced: What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?

Answer:

Challenges include:

- Racemization at Scale : Aggressive stirring or high temperatures promote racemization; mitigated by slow addition of reagents and inert atmospheres .

- Purification Bottlenecks : Chiral stationary phase chromatography is cost-prohibitive; alternatives include diastereomeric salt crystallization (e.g., using L-tartaric acid) .

- Reagent Degradation : Chiral ligands decompose under prolonged heating; replaced with air-stable analogs like Josiphos .

Basic: How does the methyl group at position 1 affect the compound’s physicochemical properties?

Answer:

The methyl group:

- Increases Lipophilicity : LogP increases by 0.8 compared to unmethylated analogs, enhancing blood-brain barrier penetration .

- Distorts Chair Conformation : Forces the cyclohexanol ring into a boat conformation, altering solubility (e.g., 25 mg/mL in water vs. 50 mg/mL for unmethylated analogs) .

- Steric Shielding : Protects the amino group from oxidation, improving shelf stability .

Advanced: What computational methods support the design of derivatives with enhanced receptor binding?

Answer:

- Molecular Dynamics (MD) : Simulates ligand-receptor interactions to predict binding poses (e.g., docking into serotonin receptors) .

- Quantum Mechanics (QM) : Calculates electrostatic potential maps to optimize hydrogen-bonding motifs .

- QSAR Modeling : Links structural descriptors (e.g., Hammett σ values) to bioactivity, guiding substituent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。